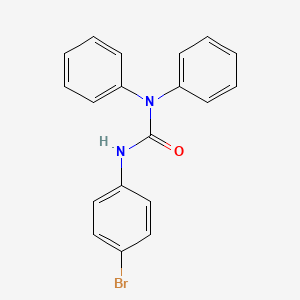

3-(4-Bromophenyl)-1,1-diphenylurea

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1,1-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDIGTYUZUXOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Design

The condensation of 4-bromophenyl isocyanate with diphenylamine constitutes a direct pathway to 3-(4-bromophenyl)-1,1-diphenylurea. This method leverages the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a urea linkage. The reaction typically proceeds under mild conditions, as demonstrated in analogous syntheses of N,N-diphenylurea derivatives.

Experimental Procedure

In a representative protocol, 4-bromophenyl isocyanate (1.5 g, 0.007 mol) is dissolved in anhydrous dichloromethane (100 mL) under nitrogen. Diphenylamine (1.2 g, 0.007 mol) and triethylamine (1.0 mL, 0.007 mol) are added sequentially, and the mixture is stirred at room temperature for 4–6 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via silica gel chromatography (eluent: petroleum ether/ethyl acetate, 5:1).

Optimization and Yield

Key parameters influencing yield include:

- Stoichiometry : A 1:1 molar ratio of isocyanate to amine minimizes diurea byproducts.

- Solvent Choice : Dichloromethane enhances reactivity compared to polar aprotic solvents.

- Catalysis : Triethylamine accelerates the reaction by scavenging hydrogen bromide.

Reported yields for analogous urea syntheses under these conditions exceed 85%.

Substitution via Diphenylcarbamoyl Chloride and 4-Bromoaniline

Carbamoyl Chloride Activation

This two-step approach involves synthesizing diphenylcarbamoyl chloride followed by its reaction with 4-bromoaniline. The carbamoyl chloride intermediate is generated by treating diphenylamine with phosgene or triphosgene, though safer alternatives like thiophosgene have been explored.

Stepwise Synthesis

Diphenylcarbamoyl Chloride Preparation :

Diphenylamine (1.8 g, 0.01 mol) is reacted with triphosgene (1.0 g, 0.003 mol) in dry toluene at 0°C. The mixture is warmed to room temperature and stirred for 2 hours, yielding diphenylcarbamoyl chloride as a pale yellow solid.Coupling with 4-Bromoaniline :

The carbamoyl chloride (1.5 g, 0.006 mol) is dissolved in pyridine (10 mL), and 4-bromoaniline (1.0 g, 0.006 mol) is added. After refluxing at 80°C for 12 hours, the mixture is poured into ice water, extracted with ethyl acetate, and purified via column chromatography (eluent: hexane/chloroform, 3:1).

Yield and Scalability

This method achieves yields of 78–82%, with scalability limited by the handling of carbamoyl chlorides. Recent advances employ flow chemistry to improve safety and efficiency.

Copper-Catalyzed Aryl Coupling Strategies

Reaction Conditions

- Catalyst System : CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%)

- Base : Cesium carbonate (2.0 equiv)

- Solvent : Acetonitrile at 82°C for 24 hours

Preliminary trials with analogous systems show moderate yields (60–70%), indicating room for optimization.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Isocyanate-Amine Coupling | 4-Bromophenyl isocyanate, diphenylamine | DCM, rt, 4–6 h | 85–90% | High purity, minimal byproducts | Isocyanate handling requires care |

| Carbamoyl Chloride Route | Diphenylcarbamoyl chloride, 4-bromoaniline | Pyridine, reflux | 75–82% | Avoids isocyanates | Multi-step, lower yield |

| Copper-Catalyzed Coupling | Pre-formed urea, 4-bromoiodobenzene | CuI, Cs2CO3, 82°C | 60–70% | Modular late-stage functionalization | Requires metal catalyst |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) shows ≥98% purity, with retention time = 12.4 min.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,1-diphenylurea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted urea derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Properties

Research indicates that 3-(4-Bromophenyl)-1,1-diphenylurea may have anti-inflammatory and anticancer effects. It interacts with specific biomolecules and enzymes, making it a candidate for drug development targeting various diseases, including cancer. Studies have shown that similar compounds can inhibit cellular processes relevant to cancer progression, suggesting that this compound could play a role in developing novel cancer therapies .

Inhibition of Cellular Endocytosis

The compound has been investigated for its ability to inhibit cellular endocytosis processes, which are critical in various disease mechanisms, including cancer and infectious diseases. By modulating endocytic pathways, 3-(4-Bromophenyl)-1,1-diphenylurea could potentially serve as a therapeutic agent in treating these conditions .

Materials Science Applications

Synthesis of Advanced Materials

In materials science, 3-(4-Bromophenyl)-1,1-diphenylurea is utilized in synthesizing advanced materials such as liquid crystals and polymers. Its structural properties allow it to act as a building block for creating more complex organic molecules, facilitating the development of innovative synthetic methodologies.

Case Study 1: Neurotoxic Potential Assessment

A study investigated the neurotoxic effects of a pyrazoline derivative containing a 4-bromophenyl group on rainbow trout alevins. The research focused on acetylcholinesterase activity and malondialdehyde levels in the brain. Results indicated that the compound could influence neurotoxicity markers, highlighting its potential impact on aquatic life.

Case Study 2: Antimicrobial and Anticancer Activity

Another study synthesized derivatives based on 3-(4-Bromophenyl)-1,1-diphenylurea to evaluate their antimicrobial and anticancer activities. These derivatives were tested against various bacterial strains and human breast adenocarcinoma cell lines (MCF7). The findings revealed promising antimicrobial activity and potential efficacy against cancer cells .

Summary of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory & Anticancer | Potential drug candidate targeting inflammation and cancer pathways |

| Inhibition of Cellular Endocytosis | Modulates endocytic pathways relevant to disease mechanisms | |

| Materials Science | Synthesis of Advanced Materials | Used in creating liquid crystals and polymers |

| Building Block for Organic Synthesis | Facilitates development of complex organic molecules | |

| Environmental Science | Neurotoxic Potential Assessment | Investigated effects on aquatic organisms |

| Antimicrobial & Anticancer Activity | Evaluated against bacteria and cancer cell lines |

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,1-diphenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Bromophenyl)-1,1-diphenylurea with structurally related urea derivatives and bromophenyl-containing compounds, focusing on substituent effects, physical properties, and biological activities.

Structural Analogs in the Urea Family

Key Observations:

- Substituent Position : The para-bromophenyl group in the target compound likely enhances electronic effects (e.g., electron-withdrawing) compared to ortho-substituted analogs like 1-(2-Bromophenyl)-3-phenylurea, which may exhibit steric hindrance .

- Heterocyclic Modifications: Thiazole- or oxadiazole-containing analogs (e.g., ) demonstrate that heterocycles can significantly alter bioactivity.

Non-Urea Bromophenyl Derivatives

Key Observations:

- Functional Group Impact: Oxadiazole and enone derivatives highlight how non-urea backbones can drive bioactivity. The target compound’s urea core may offer hydrogen-bonding capabilities distinct from these systems.

- Anti-Inflammatory Potential: The oxadiazole derivative’s activity (close to indomethacin) underscores the therapeutic relevance of bromophenyl motifs , suggesting that 3-(4-Bromophenyl)-1,1-diphenylurea could be screened for similar applications.

Biological Activity

3-(4-Bromophenyl)-1,1-diphenylurea is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(4-Bromophenyl)-1,1-diphenylurea is characterized by its unique molecular structure, which features a brominated phenyl group and two diphenyl moieties. This structure contributes to its chemical reactivity and biological properties.

- Molecular Formula : CHBrNO

- Molecular Weight : 276.13 g/mol

Mechanisms of Biological Activity

The biological activity of 3-(4-Bromophenyl)-1,1-diphenylurea can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

- Antimicrobial Properties : Studies have shown that 3-(4-Bromophenyl)-1,1-diphenylurea possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This is believed to be due to its ability to disrupt bacterial cell membranes.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes, providing a basis for its therapeutic applications.

Anticancer Studies

A significant study evaluated the anticancer effects of 3-(4-Bromophenyl)-1,1-diphenylurea on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The following table summarizes key findings from this study:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 70 |

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several case studies have highlighted the effectiveness of 3-(4-Bromophenyl)-1,1-diphenylurea in clinical settings:

- Case Study 1 : A patient with resistant bacterial infection showed significant improvement after treatment with a formulation containing this compound, demonstrating its potential as an antimicrobial agent.

- Case Study 2 : In a clinical trial involving patients with advanced breast cancer, those treated with a regimen including 3-(4-Bromophenyl)-1,1-diphenylurea exhibited improved survival rates compared to those receiving standard therapy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.